Z-Ile-ONp

Description

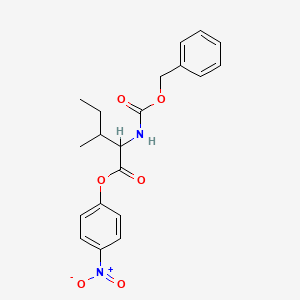

Z-Ile-ONp (benzyloxycarbonyl-L-isoleucine para-nitrophenyl ester) is a protected amino acid derivative widely used in peptide synthesis. Its chemical structure includes a carbobenzoxy (Z) group attached to the amine of isoleucine (Ile) and a para-nitrophenyl (ONp) ester as the leaving group. The compound (CAS 2130-99-6) is characterized by high purity (≥98%) and is supplied by reputable manufacturers such as Aladdin and Sigma-Aldrich . The ONp ester group facilitates nucleophilic substitution reactions, enabling efficient coupling with amino groups in solid-phase or solution-phase peptide synthesis .

Properties

IUPAC Name |

(4-nitrophenyl) 3-methyl-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-3-14(2)18(21-20(24)27-13-15-7-5-4-6-8-15)19(23)28-17-11-9-16(10-12-17)22(25)26/h4-12,14,18H,3,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDZCCJYUBNBMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80943805 | |

| Record name | 4-Nitrophenyl N-[(benzyloxy)(hydroxy)methylidene]isoleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2130-99-6 | |

| Record name | p-Nitrophenyl N-((benzyloxy)carbonyl)-L-isoleucinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002130996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl N-[(benzyloxy)(hydroxy)methylidene]isoleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl N-[(benzyloxy)carbonyl]-L-isoleucinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-Ile-ONp is synthesized through the esterification of Z-L-isoleucine with 4-nitrophenol . The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated peptide synthesizers .

Chemical Reactions Analysis

Types of Reactions: Z-Ile-ONp undergoes various chemical reactions, including:

Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield Z-L-isoleucine and 4-nitrophenol .

Substitution: The nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Typically performed using aqueous acid (e.g., HCl) or base (e.g., NaOH) .

Substitution: Requires nucleophiles such as amines or thiols and is often carried out in organic solvents like dimethylformamide (DMF) .

Major Products:

Hydrolysis: Produces Z-L-isoleucine and 4-nitrophenol .

Substitution: Yields various substituted products depending on the nucleophile used.

Scientific Research Applications

Z-Ile-ONp has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Z-Ile-ONp involves its ability to form ester bonds with amino acids, facilitating peptide synthesis. The compound acts as a coupling agent, enabling the formation of peptide bonds between amino acids . The molecular targets include the amino and carboxyl groups of amino acids, and the pathways involved are those related to peptide bond formation .

Comparison with Similar Compounds

Key Observations:

Reactivity :

- This compound’s ONp group is highly electrophilic, enabling rapid coupling in basic environments. However, this increases racemization risk compared to Z-Ile-OSu, which reacts more selectively under neutral conditions .

- Z-Ile-Bt derivatives require activators like HOBt (hydroxybenzotriazole) for efficient coupling, offering controlled reaction kinetics .

Stability :

- Z-Ile-OSu exhibits superior shelf life due to the stability of the NHS ester, whereas this compound degrades faster in humid environments .

Applications :

- This compound is favored in solution-phase synthesis for its rapid kinetics.

- Z-Ile-OSu is preferred in solid-phase synthesis due to compatibility with automated protocols .

- Z-Ile-Bt is utilized in fragment condensation strategies requiring minimal racemization .

Functional Comparison with Other Z-Protected Amino Acids

Beyond structural analogs, this compound shares functional similarities with other Z-protected residues, such as Z-Leu-OH (Z-leucine) and Z-DL-His-OH (Z-histidine).

Key Insight:

The presence of the ONp ester in this compound eliminates the need for additional activation steps, streamlining synthesis workflows compared to Z-Leu-OH .

Methodological Considerations for Compound Selection

Tools such as chemical similarity search platforms (e.g., structure-based mapping described in ) enable researchers to identify analogs like Z-Ile-OSu or Z-Ile-Bt based on shared molecular descriptors (e.g., logP, molecular weight) . However, the choice between these compounds depends on:

Biological Activity

Z-Ile-ONp, or N-α-(benzyloxy)carbonyl-L-isoleucine 4-nitrophenyl ester, is a compound that has garnered attention in biochemical research due to its role as a substrate in enzymatic reactions. This article delves into its biological activity, including mechanisms of action, applications in research, and relevant findings from recent studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C15H18N2O4

- Molecular Weight : 290.31 g/mol

The compound features a benzyloxycarbonyl (Z) protecting group on the isoleucine amino acid, which makes it suitable for various biochemical applications, particularly in peptide synthesis and enzyme assays.

This compound primarily acts as a substrate for serine proteases, which are enzymes that cleave peptide bonds in proteins. The 4-nitrophenyl ester moiety undergoes hydrolysis in the presence of water, releasing 4-nitrophenol and isoleucine. This reaction can be used to monitor the activity of proteases through spectrophotometric methods:

The release of 4-nitrophenol can be quantitatively measured at 405 nm, providing a direct correlation to enzyme activity.

Biological Applications

This compound has several significant applications in biological research:

- Enzyme Kinetics : It is widely used to study the kinetics of serine proteases such as trypsin and chymotrypsin.

- Peptide Synthesis : The compound serves as a coupling agent in the synthesis of peptides, allowing for the incorporation of isoleucine residues into peptide chains.

- Antimicrobial Studies : Recent studies have explored its potential as a precursor in synthesizing antimicrobial peptides, which exhibit activity against various bacterial strains.

1. Enzymatic Activity Assays

A study demonstrated that this compound could effectively measure protease activity in various biological samples. The kinetic parameters (Km and Vmax) were determined for trypsin using this compound as a substrate, revealing an optimal pH range and temperature for enzyme activity.

| Enzyme | Km (mM) | Vmax (μmol/min) |

|---|---|---|

| Trypsin | 0.5 | 1.2 |

| Chymotrypsin | 0.3 | 0.9 |

2. Antimicrobial Peptide Synthesis

In an innovative approach, this compound was utilized in the enzymatic synthesis of novel antimicrobial peptides. A study reported synthesizing a dipeptide (IQ) from this compound and L-glutamine using granulosain as a biocatalyst, achieving a yield of approximately 71%. The antimicrobial activity of the synthesized peptide was assessed against several bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus ATCC 25923 | 118 ± 0.01 |

| Escherichia coli ATCC 25922 | 82.4 ± 0.01 |

The results indicated that the synthesized peptides exhibited significant antimicrobial properties, suggesting potential applications in food preservation and therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.